molecular formula C23H16N2O3S B409965 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea

Cat. No.: B409965
M. Wt: 400.5g/mol
InChI Key: QHEBMGCYELDCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea is an organic compound that features a complex structure with both anthraquinone and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesized compound is then characterized using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzamide and anthraquinone moieties can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzamides and anthraquinones.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthraquinone moiety can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, its benzamide moiety can interact with specific proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-N'-(4-methylbenzoyl)thiourea is unique due to its specific combination of anthraquinone and benzamide moieties, which confer distinct chemical and biological properties. Its ability to act as a bidentate ligand in metal-catalyzed reactions and its potential antimicrobial and anticancer activities set it apart from other similar compounds .

Properties

Molecular Formula

C23H16N2O3S

Molecular Weight

400.5g/mol

IUPAC Name

N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C23H16N2O3S/c1-13-6-8-14(9-7-13)22(28)25-23(29)24-15-10-11-18-19(12-15)21(27)17-5-3-2-4-16(17)20(18)26/h2-12H,1H3,(H2,24,25,28,29)

InChI Key

QHEBMGCYELDCLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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